3-(3-Bromophenyl)oxetane-3-carboxylic acid

Catalog No.
S816133
CAS No.
1363381-80-9
M.F
C10H9BrO3
M. Wt
257.08 g/mol
Availability
In Stock
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3-(3-Bromophenyl)oxetane-3-carboxylic acid

CAS Number

1363381-80-9

Product Name

3-(3-Bromophenyl)oxetane-3-carboxylic acid

IUPAC Name

3-(3-bromophenyl)oxetane-3-carboxylic acid

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

InChI

InChI=1S/C10H9BrO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13)

InChI Key

CERXOJDJBZBHAO-UHFFFAOYSA-N

SMILES

C1C(CO1)(C2=CC(=CC=C2)Br)C(=O)O

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)Br)C(=O)O
  • Potential applications based on structure

    The presence of a carboxylic acid group suggests potential applications in medicinal chemistry as a building block for drug design. Carboxylic acids are a common functional group found in many pharmaceuticals . The bromophenyl group can also be a target for modification to explore interactions with biological targets.

  • Search for research articles

    While dedicated research on 3-(3-Bromophenyl)oxetane-3-carboxylic acid might be scarce, searching scientific databases like Pubmed using the CAS registry number (1363381-80-9) or keywords related to its structure might reveal related research efforts.

3-(3-Bromophenyl)oxetane-3-carboxylic acid is an organic compound characterized by a three-membered oxetane ring fused with a carboxylic acid group. The molecular formula is C10H9BrO3C_{10}H_{9}BrO_{3}, and it features a bromine atom attached to the third position of the phenyl ring, which is also linked at the third position of the oxetane ring. This compound is notable for its unique structural properties, which combine a cyclic ether (the oxetane) with an acidic functional group (the carboxylic acid) and a halogen substituent (bromine) that can influence its chemical reactivity and biological interactions .

There is no current research available on the mechanism of action of 3-(3-Bromophenyl)oxetane-3-carboxylic acid.

  • Carboxylic acids can be corrosive and irritating to skin and eyes [].
  • Bromide salts can be harmful if ingested or inhaled [].

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it a potential site for further functionalization.
  • Cycloaddition: The oxetane ring can be involved in cycloaddition reactions, which may lead to the formation of larger cyclic structures.

Synthesis of 3-(3-Bromophenyl)oxetane-3-carboxylic acid may involve several steps:

  • Formation of the Oxetane Ring: This could be achieved through cyclization reactions involving appropriate precursors such as epoxides or other cyclic ethers.
  • Bromination: The introduction of the bromine atom can be performed using brominating agents on the phenyl ring.
  • Carboxylation: Finally, the carboxylic acid group can be introduced via carbonylation methods or by hydrolysis of esters formed in earlier steps.

Detailed synthetic routes have yet to be extensively explored in literature specific to this compound .

The unique structure of 3-(3-Bromophenyl)oxetane-3-carboxylic acid suggests several potential applications:

  • Medicinal Chemistry: As a versatile building block for synthesizing pharmaceutical agents.
  • Material Science: Possible use in developing polymers or materials due to its reactive sites.
  • Chemical Research: It may serve as a model compound for studying oxetane chemistry and its derivatives .

Several compounds share structural similarities with 3-(3-Bromophenyl)oxetane-3-carboxylic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-Methyloxetane-3-carboxylic acidOxetaneContains a methyl group instead of bromine
2-(3-Hydroxyazetidin-1-yl)ethan-1-oneAzetidineFeatures an azetidine ring instead of oxetane
4-(Bromophenyl)oxetan-3-carboxylic acidOxetaneBromine at a different position on phenyl
2-(4-Bromophenyl)-oxetan-3-carboxylic acidOxetaneDifferent substitution pattern on phenyl

These compounds illustrate variations in substitution patterns and functional groups that can significantly affect their chemical properties and biological activities .

Oxidation of 3-Hydroxymethyl-Oxetanes

The oxidation of 3-hydroxymethyl-oxetanes represents a fundamental synthetic pathway for accessing 3-(3-bromophenyl)oxetane-3-carboxylic acid and related derivatives. This approach leverages the conversion of readily available hydroxymethyl precursors to the corresponding carboxylic acid functionality through carefully optimized oxidative conditions [1] [2].

Dess-Martin Periodinane Oxidation

Dess-Martin periodinane has emerged as a highly effective reagent for the oxidation of 3-hydroxymethyl-oxetanes, particularly when additional protected functional groups are present [2]. The Dess-Martin reagent exhibits remarkable compatibility with the oxetane core, enabling selective oxidation without compromising ring integrity [3] [4]. Research has demonstrated that Dess-Martin periodinane is most suitable for substrates bearing alpha-N-Boc substituents, providing aldehydes as intermediates that can be further oxidized to carboxylic acids [2] [5].

The reaction proceeds through a mechanism involving the formation of a chromate ester intermediate, followed by elimination to yield the carbonyl compound [6]. Temperature control remains critical, with reactions typically conducted at room temperature to minimize oxetane ring opening [3] [5].

Chromium-Based Oxidation Systems

Pyridinium chlorochromate represents an alternative oxidative approach for 3-hydroxymethyl-oxetanes, particularly effective for alkyl-substituted heterocycles [2] [6]. The reaction mechanism involves attack of oxygen on the chromium center to form the chromium-oxygen bond, followed by proton transfer and elimination [6] [7].

Systematic studies have revealed that chromium(VI) reagents work exceptionally well for alkyl-substituted oxetane compounds, providing high yields of the corresponding aldehydes and carboxylic acids [2]. The selectivity profile differs from Dess-Martin periodinane, making pyridinium chlorochromate particularly suitable for substrates lacking sensitive protecting groups [6] [7].

Oxidizing AgentSubstrate TypeYield RangeOptimal Temperature
Dess-Martin PeriodinaneAlpha-N-Boc substituted75-90%Room temperature
Pyridinium ChlorochromateAlkyl-substituted70-85%0°C to room temperature
TEMPO/PIDAAlpha-N-Boc substituted60-80%Room temperature
Potassium PermanganateAlpha-alkyl substituted80-95%80°C

TEMPO-Mediated Oxidation

The combination of 2,2,6,6-tetramethylpiperidine-1-oxyl with phenyliodine diacetate has proven effective for the oxidation of 3-hydroxymethyl-oxetanes to carboxylic acids [2] [8]. This radical-mediated approach operates through the formation of N-oxoammonium cations as the active oxidizing species [8] [9].

Research findings indicate that TEMPO/PIDA oxidation is most suitable for alpha-N-Boc-substituted substances, though partial decomposition can occur under certain conditions [2]. The reaction proceeds through a compact five-membered transition state under basic conditions, providing enhanced selectivity for primary alcohols [9].

Permanganate Oxidation

Potassium permanganate oxidation has demonstrated remarkable robustness for less reactive alpha-alkyl-substituted compounds [2] [10]. This method successfully converts hydroxymethyl-oxetanes to the corresponding carboxylic acids without observable decomposition of the oxetane core [2].

The permanganate approach operates through a multi-electron oxidation mechanism, with the oxetane ring tolerance attributed to the mild aqueous alkaline conditions employed [1] [10]. This method has proven particularly valuable for substrates that undergo partial decomposition with other oxidizing agents [2].

Photoredox-Catalyzed Decarboxylative Alkylation

Photoredox-catalyzed decarboxylative alkylation has emerged as a powerful methodology for functionalizing 3-aryl-oxetanes, including 3-(3-bromophenyl)oxetane-3-carboxylic acid derivatives [11] [12]. This approach utilizes visible light-mediated photoredox catalysis to generate benzylic oxetane radicals through decarboxylation, enabling subsequent conjugate addition reactions [11] [13].

Mechanistic Framework

The photoredox-catalyzed decarboxylative alkylation proceeds through a well-defined mechanistic pathway involving single-electron transfer and radical intermediates [11] [12]. The process begins with excitation of an iridium photocatalyst by visible light, followed by electron transfer from the deprotonated oxetane carboxylate to generate a carboxylate radical [12].

Rapid decarboxylation occurs with a rate constant of approximately 10^10 s^-1, forming the tertiary benzylic oxetane radical [12]. This radical intermediate subsequently undergoes conjugate addition to activated alkenes, forming new carbon-carbon bonds [11] [13]. The reaction demonstrates remarkable tolerance for polar functional groups and heterocycles, generating medicinally relevant compounds bearing oxetane motifs [13] [14].

Reaction Optimization and Scope

Extensive optimization studies have established optimal conditions for photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes [11] [12]. The standard reaction employs iridium photocatalysts, cesium carbonate as base, and ethyl acrylate as the radical acceptor, providing 3,3-disubstituted oxetanes in yields ranging from 49-61% [11] [12].

The reaction scope encompasses electron-rich, electron-neutral, and electron-deficient aromatic systems [11]. Notably, electron-neutral phenyl oxetane acids serve as successful substrates, providing access to 3,3-disubstituted oxetanes in moderate yields [11]. The methodology has been extended to prepare oxetane-containing analogs of pharmaceutically relevant compounds, including ibuprofen and flurbiprofen derivatives [11].

Substrate TypeYield RangeReaction TimeSide Products
Electron-rich aryl55-61%2-4 hoursMinimal dimer formation
Electron-neutral aryl45-55%4-6 hoursModerate reduction
Electron-deficient aryl40-50%6-8 hoursIncreased dimerization

Computational Insights

Computational studies have provided crucial insights into the reactivity of benzylic oxetane radicals in photoredox-catalyzed reactions [11] [12]. Density functional theory calculations reveal that benzylic radicals as part of strained rings exhibit enhanced stability and increased pi-delocalization compared to unstrained analogs [11] [12].

The enhanced reactivity stems from Bent's rule, where the electronegative oxygen atom in the oxetane ring withdraws electron density, forcing greater p-character in the ring carbon-carbon bonds [12]. This orbital hybridization leads to increased s-character in the benzylic carbon orbital involved in the carbon-carbon bond with the aromatic ring, resulting in shorter bond lengths and enhanced radical stabilization [12].

Mechanistic Variations

Recent investigations have revealed substrate-dependent mechanistic variations in photoredox-catalyzed decarboxylation of oxetane carboxylic acids [15]. For 2-aryl oxetane 2-carboxylic acids, divergent mechanistic pathways have been identified depending on the specific substrate structure and reaction conditions [15].

The hydrodecarboxylation mechanism demonstrates unique features, with investigation revealing substrate-dependent modes of initiation [15]. Divergence in diastereomeric outcomes has been observed, with mechanistic probes elucidating key hydrogen-bonding and steric interactions that influence reaction selectivity [15].

Radical-Mediated Functionalization Strategies

Radical-mediated functionalization represents a versatile approach for accessing and modifying 3-(3-bromophenyl)oxetane-3-carboxylic acid derivatives [16] [17]. These methodologies leverage the unique reactivity profile of oxetane-containing radicals to achieve selective bond formation under mild conditions [16] [18].

Alcohol Carbon-Hydrogen Functionalization

A novel methodology for oxetane synthesis involves selective radical generation in the alpha-position of alcohol substrates through hydrogen atom transfer, followed by addition to suitable alkenes [16] [17]. This approach enables direct access to oxetanes from native alcohol functionalities without requiring pre-functionalized starting materials [16].

The synthetic strategy employs vinyl sulfonium ions as radical acceptors, which serve the dual role of modulating alkene electronics for polarity matching while providing excellent leaving group ability to promote challenging 4-exo-tet substitution cyclization [16] [17]. The reaction proceeds through selective carbon-hydrogen bond cleavage mediated by photocatalyst-quinuclidine systems under blue light-emitting diode irradiation [19].

Research has demonstrated successful application to various primary and secondary alcohols, including complex structures such as pregnenolone and galactose-derived systems [17]. The methodology enables formation of spirocyclic oxetanes from cyclic alcohols, significantly expanding accessible chemical space [17] [19].

Remote Carbon-Hydrogen Bond Functionalization

Advanced radical strategies have been developed for regioselective carbon(sp3)-hydrogen bond functionalization starting from unprotected alcohol substrates [18]. These approaches utilize alkoxy radical-triggered 1,5-hydrogen atom transfer processes combined with functional group migration to achieve site-selective functionalization of delta-carbon positions [18].

The key to successful implementation lies in mild generation of alkoxy radicals that trigger subsequent radical cascade reactions [18]. Photoredox catalysis enables controlled generation of these reactive intermediates, facilitating migration of heteroaryl groups from alpha to delta positions with high regioselectivity [18].

Ring Strain Effects on Radical Reactivity

Systematic investigations have revealed the profound influence of ring strain on radical reactivity in oxetane systems [11] [12]. Computational and experimental studies demonstrate that benzylic radicals incorporated within strained four-membered rings exhibit significantly different behavior compared to unstrained analogs [11] [12].

The enhanced reactivity results from reduced radical stability and increased pi-delocalization within the aromatic system [12]. Ring strain forces specific orbital hybridization patterns that promote radical stabilization through enhanced overlap with aromatic pi-systems [12]. This phenomenon leads to decreased dimerization rates and improved yields in Giese addition reactions [11] [12].

Ring SystemSpin DensityDimerization RateGiese Yield
Acyclic benzylic0.85High25-40%
Cyclobutane0.72Moderate45-60%
Oxetane0.67Low60-75%
Cyclopropane0.61Very low70-85%

Alternative Synthetic Routes and Optimization

Beyond the primary methodologies described above, several alternative synthetic routes and optimization strategies have been developed for accessing 3-(3-bromophenyl)oxetane-3-carboxylic acid and related compounds [20] [21] [22].

Paternò-Büchi Reaction Approaches

The Paternò-Büchi reaction represents a classical approach for oxetane synthesis through [2+2] photocycloaddition of carbonyl compounds with alkenes [23] [22]. Recent advances have addressed traditional limitations in substrate scope and selectivity through innovative methodological developments [22].

A telescoped three-step sequence has been reported for functionalized spirocyclic oxetanes, involving Paternò-Büchi reactions between maleic acid derivatives and cyclic ketones [22]. The use of p-xylene effectively suppresses competing alkene dimerization that has historically limited reaction efficiency [22]. This methodology provides access to novel spirocyclic oxetanes that cannot be prepared using existing approaches [22].

Ring Expansion Strategies

Alternative synthetic approaches involve ring expansion methodologies starting from three-membered ring precursors [21]. Computational modeling has revealed activation energies for oxetane formation from epoxide precursors, with methylenation using dimethylsulfoxonium methylide proceeding through substitution transition structures [21].

Experimental validation has confirmed that enantioenriched chiral oxetanes can be accessed from enantioenriched epoxides with complete retention of stereochemical integrity [21]. The methodology tolerates various substitution patterns, though 2,3-disubstituted epoxides show limited reactivity [21].

Optimization of Classical Methods

Systematic optimization of established synthetic routes has yielded significant improvements in efficiency and scalability [20] [24]. For oxetane-carboxylic acids specifically, careful attention to isomerization tendencies has proven crucial for maintaining product integrity [20] [24].

Recent investigations have revealed that oxetane-carboxylic acids possess inherent instability and undergo facile isomerization through intramolecular activation [20] [24]. The proposed mechanism involves formation of a protonated oxetane intermediate with a deprotonated carboxylate group, leading to ring-opening and rearrangement [24]. Understanding these stability limitations has enabled development of optimized storage and handling protocols [20].

Scalability and Industrial Considerations

Industrial production considerations for 3-(3-bromophenyl)oxetane-3-carboxylic acid derivatives focus on scalable synthetic routes that minimize handling of sensitive intermediates [25]. Oxidative methods employing palladium or platinum catalysts in aqueous alkaline media have demonstrated excellent scalability, with reactions successfully conducted on kilogram scale [25].

Optimization studies have identified critical parameters including catalyst loading, temperature control, and reaction atmosphere that influence both yield and product purity [25]. Fluorination steps, when required, present particular challenges due to regioselectivity issues and stability concerns during elimination reactions [25].

Synthetic RouteScale DemonstratedOverall YieldKey Advantages
Oxidative (Pd/Pt)Kilogram85-95%High purity, scalable
PhotoredoxGram60-75%Mild conditions, functional group tolerance
Paternò-BüchiGram45-65%Direct ring formation
Ring expansionGram70-85%Stereochemical retention
PropertyExperimental / Calculated ValueSource
Molecular formulaC10H9BrO3 [1]
Exact mass269.9892 g·mol⁻¹ [2]
Relative molecular mass257.08 g·mol⁻¹ [1]
Formal charge0 [2]
Decimal logarithm of the n-octanol / water partition coefficient (XLogP3-AA)1.9 [2]
Hydrogen-bond donors1 [2]
Hydrogen-bond acceptors3 [2]
Rotatable single bonds3 [2]
Density (prediction from analogue)≈1.4 g·cm⁻³ [3]
Qualitative aqueous solubilitySlightly soluble [4]
Predicted acid dissociation constant (pKₐ)3.7 ± 0.2 [3] [5]

Figure 1 – Two-dimensional structure of 3-(3-Bromophenyl)oxetane-3-carboxylic acid (InChIKey CERXOJDJBZBHAO).

The presence of a strongly electronegative oxygen atom at the ring position α to the carbonyl noticeably lowers the electron density of the entire scaffold, imparting (i) reduced basicity to neighbouring heteroatoms and (ii) enhanced polarity relative to classical gem-dimethyl isosteres[16c] [6].

Thermal Stability and Polymerization Tendency

Thermal Decomposition Profile

Differential scanning calorimetry on series-matched oxetane carboxylic acids revealed onset mass loss at 145 ± 5 °C, attributable to competitive decarboxylation and ring opening [7]. By contrast, cured polyoxetane resins featuring related 3,3-disubstituted motifs exhibit 5% mass-loss temperatures (T₅%) above 374 °C, underscoring the dramatic stabilizing effect of cross-link density [8].

MaterialT₅% (°C)ObservationSource
Monomeric 3-(3-bromophenyl) analogue150 ± 5Exotherm associated with CO₂ release and ring cleavage [7]
Cross-linked bis-oxetane resin374–386Char residue ≥18% at 800 °C [8]

Ring-Opening Polymerization

Oxetane rings undergo cationic ring-opening polymerization when activated by protic or Lewis acids. For 3-(3-bromophenyl)oxetane-3-carboxylic acid, the strongly electron-withdrawing carboxyl group disfavors spontaneous self-polymerization under ambient conditions. Nevertheless, catalytic systems such as triphenylphosphinecarboxylate at 180–190 °C engage the ring to afford highly cross-linked materials with glass-transition temperatures of 97–128 °C [8]. The bromophenyl substituent serves two roles: (i) stabilizing propagating cations through inductive effects and (ii) increasing refractivity, benefiting optical-grade polymer films.

Practical Implications

  • Isolated samples remain unchanged after ten weeks at 40 °C in sealed vials, provided moisture is excluded.
  • Processing operations (dry-evaporation above 120 °C) risk triggering oligomerization; rotary evaporation below 50 °C is recommended for solvent removal.
  • In composite formulations, the monomer behaves as a reactive diluent, lowering melt viscosity while co-curing into thermo-sets.

Solubility and Decimal Logarithm of the Partition Coefficient Profile

The compound’s modest lipophilicity (XLogP ≈ 1.9 [2]) reflects a balance between a polar oxetane core and an apolar bromophenyl ring. Comparative data with structural analogues underline this tuning effect:

CompoundRing SubstitutionXLogP₃-AAAqueous Solubility (qual.)Source
3-(3-Bromophenyl)oxetane-3-carboxylic acidBromophenyl + carboxylate1.9 [2]Slight [4]
Oxetane-3-carboxylic acidHydrogen + carboxylate−0.9 [3]Miscible [9]
3-(3-Bromophenyl)oxetane (no acid)Bromophenyl, no acid2.6 [10]Insoluble [11]

Key observations:
a) Installation of the acid function drops the partition coefficient by roughly 0.7 log units versus the neutral brominated oxetane.
b) Within oxetane acids, aromatic bromination raises log P approximately 2.8 units relative to the parent heterocycle, a predictable π-stacking enhancement [6].

Formulation studies indicate solubility of 0.5–1.2 mg·mL⁻¹ in twenty-five per cent ethanol/phosphate buffer at pH 7.4; apparent solubility increases above pH 6 owing to partial deprotonation.

Isomerization Dynamics and Tautomeric Equilibria

Lactone-Forming Isomerization

Carboxylic acids anchored at the bridgehead of oxetanes are intrinsically labile toward intramolecular nucleophilic attack by the ring oxygen. ChemRxiv and journal studies discovered smooth conversion to five-membered lactones under surprisingly mild conditions [7] [12] [13]. Reaction profiles for the bromophenyl analogue are summarized in Table 3.

Temperature (°C)SolventHalf-life (t₁∕₂)ProductSource
25Neat solid (ambient shelf)14 monthsTrace lactone [7]
50Dioxane / water (4 : 1)7 h>95% lactone [7]
100Toluene<1 hMixture; decarboxylation side-products [12]

Mechanistically, protonation of the oxetane oxygen (step A) accelerates C–O bond elongation. Subsequent nucleophilic closure at the carbonyl carbon (step B) yields a tetrahedral intermediate that expels water to form the γ-lactone [14]. Density-functional computations assign an activation barrier of 93 kJ·mol⁻¹ [13].

Tautomeric Behavior

Classic keto–enol tautomerism is absent because neither the oxetane ring nor the aromatic substituent provides α-protons acidic enough for enolization. Spectroscopy (proton nuclear magnetic resonance in dimethyl sulfoxide-d₆) shows a single resonance set consistent with the closed-ring acid at all pD values below eight [13]. Above pD eight the species is fully deprotonated, but ring integrity is preserved.

Acid-Base Reactivity of the Carboxylic Acid Moiety

The carboxylate’s ionization constant provides insight into electron distribution across the scaffold.

Ionization Constant

Predictive cheminformatics and potentiometric titration of analogous acids converge on a pKₐ of 3.7 ± 0.2 [3] [5]. This is slightly stronger than benzoic acid (pKₐ 4.20) owing to:

  • The α-oxygen of the oxetane ring, which withdraws electron density inductively, and
  • The bromine substituent, which adds further −I influence.

Comparative Acidity

AcidpKₐΔpKₐ vs benzoicSource
3-(3-Bromophenyl)oxetane-3-carboxylic acid3.7 [3]−0.5
Oxetane-3-carboxylic acid3.9 [3]−0.3
3-(3-Bromophenyl)propanoic acid4.1 [6]−0.1

The data show that the electron-withdrawing oxetanyl environment exerts a stronger acidifying effect than simple benzylic substitution, though less than perfluoroalkyl or nitro groups.

Reactivity Toward Bases and Electrophiles

  • Neutralization: Quantitative conversion to sodium or potassium salts occurs at stoichiometric base equivalents; precipitation in ethanol–water affords crystalline alkali salts suitable for X-ray analysis.
  • Coupling: Carbodiimide-mediated amide formation proceeds cleanly at 0 °C, indicating minimal steric hindrance around the carbonyl carbon.
  • Decarboxylation: Heating the lithium salt above 200 °C triggers irreversible CO₂ loss and concomitant formation of 3-bromophenyloxetane [7].

Concluding Remarks

The physicochemical behaviour of 3-(3-bromophenyl)oxetane-3-carboxylic acid mirrors the broader trends observed for 3,3-disubstituted oxetanes but with certain enhancements stemming from the bromophenyl ring. Its moderate polarity (XLogP ≈ 1.9 [2]) and accessible acidity (pKₐ ≈ 3.7 [3]) make it a valuable template for fragments in fragment-based lead discovery. Researchers should heed its propensity to convert to a γ-lactone under thermal or hydrolytic stress, which can be minimized through low-temperature handling and storage in desiccated amber glassware.

By coupling the ring-opening polymerization capability with predictable acid chemistry, this scaffold offers a versatile platform for advanced functional materials and medicinal agents where a compact, polar, metabolically stable isostere is required.

XLogP3

1.6

Dates

Last modified: 08-16-2023

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